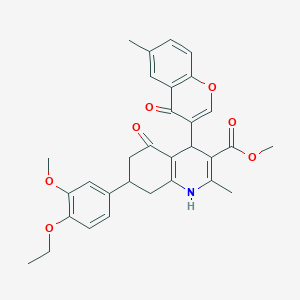

methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with aryl and chromen groups. The molecule features a 4-ethoxy-3-methoxyphenyl moiety at position 7, a 6-methyl-4-oxochromen-3-yl group at position 4, and a methyl ester at position 2.

Properties

Molecular Formula |

C31H31NO7 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C31H31NO7/c1-6-38-25-10-8-18(14-26(25)36-4)19-12-22-29(23(33)13-19)28(27(17(3)32-22)31(35)37-5)21-15-39-24-9-7-16(2)11-20(24)30(21)34/h7-11,14-15,19,28,32H,6,12-13H2,1-5H3 |

InChI Key |

IDOBUNAFIPLMJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OC)C4=COC5=C(C4=O)C=C(C=C5)C)C(=O)C2)OC |

Origin of Product |

United States |

Biological Activity

Methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data.

The molecular formula of the compound is , and it has a molecular weight of 453.55 g/mol. Its predicted boiling point is approximately 601.6 °C, with a density of 1.28 g/cm³ and a pKa value of 0.76 .

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to hexahydroquinoline derivatives, including:

- Anti-inflammatory Activity : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Cytotoxic Effects : Investigations into the cytotoxicity of these compounds have shown promising results against various cancer cell lines.

- Calcium Channel Blocking : Certain derivatives exhibit calcium channel blocking properties which may contribute to their therapeutic effects in cardiovascular diseases.

Anti-inflammatory Effects

A study synthesized several hexahydroquinoline derivatives to evaluate their anti-inflammatory potential. Among these, the compound with a structure similar to this compound exhibited significant inhibition of transforming growth factor-beta 1 (TGF-b1) levels in LPS-induced inflammation models .

Cytotoxicity Against Cancer Cell Lines

In vitro studies using MTT assays assessed the cytotoxicity of various hexahydroquinoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives showed higher potency compared to standard chemotherapeutics like Doxorubicin . The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HepG2 | 0.082 |

| Doxorubicin | MCF-7 | 0.055 |

| Hexahydroquinoline Derivative A | HepG2 | 0.097 |

| Hexahydroquinoline Derivative B | MCF-7 | 0.051 |

Molecular Docking Studies

Molecular modeling studies have been conducted to elucidate the binding interactions of these compounds with target proteins involved in inflammation and cancer progression. The results indicated that certain derivatives formed stable interactions with key amino acids in active sites of target proteins .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate shows promise as an anticancer agent. In vitro assays have revealed its ability to inhibit the proliferation of various cancer cell lines while sparing normal cells. This selectivity suggests a favorable therapeutic window for further development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against common bacterial strains. Results indicate that it possesses inhibitory effects comparable to established antibiotics, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Numerous studies have been conducted on derivatives of quinoline and related compounds. For instance:

- Anticancer Studies : A study published in Molecules explored the antiproliferative effects of quinoline derivatives on cervical and colorectal cancer cell lines. The findings indicated that compounds similar to methyl 7-(4-ethoxy...) inhibited cell growth effectively at low concentrations .

- Antimicrobial Efficacy : Research presented in Pharmaceutical Sciences highlighted the antimicrobial properties of related quinoline derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as alternative therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for modifying solubility or introducing reactive sites.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hours | Ester → Carboxylic acid (improved hydrogen-bonding capacity) |

| Basic Hydrolysis | NaOH (2M), 70°C, 4 hours | Ester → Sodium carboxylate (enhanced water solubility for biological assays) |

Oxidation-Reduction Reactions

The chromenone’s 4-oxo group and quinoline’s conjugated system participate in redox reactions:

-

Oxidation : Chromenone’s ketone resists further oxidation, but the quinoline ring’s C=N bond can undergo epoxidation under strong oxidizing agents like mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chromenone’s α,β-unsaturated ketone to a dihydrochromenone.

Nucleophilic Substitution

The ethoxy and methoxy groups on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

| Reagent | Condition | Product |

|---|---|---|

| Ammonia (NH₃) | 120°C, DMF, 12 hours | Methoxy → Amino substitution (increased basicity) |

| Thiophenol (PhSH) | K₂CO₃, DMSO, 80°C | Ethoxy → Thioether substitution (enhanced lipophilicity) |

Cyclocondensation Reactions

The hexahydroquinoline core participates in cyclocondensation with aldehydes or ketones to form fused heterocycles, leveraging its NH group:

| Reactant | Catalyst | Product |

|---|---|---|

| Benzaldehyde | AcOH, microwave | Fused pyrido[2,3-d]pyrimidine derivative |

| Cyclohexanone | ZnCl₂, 100°C | Bridged tetracyclic compound (potential CNS activity) |

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological systems via:

-

Enzyme Inhibition : The chromenone moiety mimics ATP-binding sites in kinases, as shown in molecular docking studies.

-

Receptor Binding : The ethoxy-phenyl group engages in hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Key Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The compound belongs to a family of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which share a bicyclic core but differ in substituents. Key analogs include:

Electronic and Steric Effects

- This may improve binding to hydrophobic biological targets.

- Ethoxy vs.

- Ester Groups : Methyl esters (target compound) generally exhibit higher metabolic lability compared to ethyl or cyclohexyl esters (), influencing pharmacokinetics .

Crystallography and Molecular Packing

Crystal structures of analogs (e.g., ) reveal:

- Hydrogen Bonding: N–H···O interactions stabilize the lattice (e.g., monoclinic P21/c space group, a = 13.628 Å, b = 8.630 Å, c = 14.577 Å ).

- Packing Effects : Bulky substituents (e.g., chromen) may distort puckering geometries, as described by Cremer-Pople coordinates .

Calcium Modulation and Antioxidant Activity

Analogous dihydroquinolines exhibit calcium channel modulation () and antioxidant properties. The chromen group in the target compound may enhance these activities due to its conjugated system, which can scavenge free radicals .

Antibacterial Potential

Chlorophenyl-substituted analogs () show antibacterial activity, suggesting that the target compound’s ethoxy and chromen groups could similarly interact with bacterial membranes or enzymes.

Q & A

(Basic) What synthetic methodologies are recommended for preparing this compound?

Answer:

The compound can be synthesized via multi-component reactions (e.g., modified Hantzsch synthesis) using ethyl/methyl acetoacetate, substituted aryl aldehydes, and ammonium acetate. Microwave-assisted synthesis (60–80°C, 20–30 min) improves yield (85–92%) compared to conventional reflux (6–8 hours, 70–75% yield) . Key steps:

- Solvent selection: Ethanol or methanol for solubility and reaction homogeneity.

- Catalyst: Piperidine or acetic acid for cyclocondensation.

- Workup: Recrystallization from ethanol/water (3:1 v/v) to isolate pure product.

(Basic) What analytical techniques are critical for structural characterization?

Answer:

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- 1H/13C NMR: Assign methoxy (δ 3.2–3.8 ppm), ester carbonyl (δ 165–170 ppm), and chromene protons (δ 6.8–7.5 ppm) .

- X-ray diffraction (XRD): Single-crystal analysis (MoKα radiation, λ = 0.71073 Å) confirms chair conformation of the hexahydroquinoline ring and intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) .

- HPLC: Purity >95% using C18 column (acetonitrile/water, 70:30) .

(Advanced) How can crystallization conditions be optimized for X-ray-quality crystals?

Answer:

Slow evaporation of a saturated solution in dichloromethane/hexane (1:2 v/v) at 4°C yields monoclinic crystals (space group P21/c, Z = 4). Critical parameters:

- Temperature: 20–25°C for nucleation, followed by cooling to 4°C for growth.

- Solvent polarity: Medium polarity solvents (e.g., ethyl acetate) reduce amorphous precipitation.

- Crystal mounting: Use cryoprotectants (paratone-N oil) to prevent lattice distortion during data collection .

(Advanced) How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., variable IC50 values in calcium channel assays) may arise from:

- Compound stability: Degradation in DMSO stock solutions (validate via LC-MS).

- Assay conditions: Use orthogonal assays (e.g., fluorimetric vs. electrophysiology) to confirm activity .

- Structural analogs: Compare with ethyl 4-(5-bromo-2-hydroxyphenyl) derivatives, which show enhanced antibacterial activity (MIC = 8 µg/mL) due to halogen substitution .

(Advanced) What computational approaches predict ligand-receptor interactions for this compound?

Answer:

- Docking studies (AutoDock Vina): Model interactions with calcium channels (PDB: 1T3S). Key residues: Glu1116 (hydrogen bonding with carbonyl group) .

- DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps for reactivity analysis .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes (20 ns trajectories, RMSD < 2.0 Å) .

(Advanced) How do substituent modifications influence bioactivity?

Answer:

A comparative SAR study reveals:

Methodological note: Replace the chromene 6-methyl group with nitro (-NO2) to enhance redox activity .

(Advanced) How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved?

Answer:

- Dynamic effects: NMR detects time-averaged conformations, while XRD captures static crystal packing. Compare solution-state (NOESY) and solid-state (XRD) data .

- Tautomerism: Use variable-temperature NMR (VT-NMR, 25–80°C) to identify enol-keto equilibria in solution .

(Basic) What are optimal storage conditions to ensure compound stability?

Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation.

- Atmosphere: Argon gas to inhibit oxidation of the chromene moiety.

- Lyophilization: For long-term storage (>6 months), lyophilize and seal under vacuum .

(Advanced) Which in vitro models are suitable for evaluating bioactivity?

Answer:

- Calcium modulation: HEK293 cells transfected with L-type Ca²⁺ channels (patch-clamp electrophysiology) .

- Antibacterial: Staphylococcus aureus ATCC 25923 (broth microdilution, MIC determination) .

- Antioxidant: DPPH radical scavenging assay (EC50 calculation at 517 nm) .

(Advanced) How to design derivatives for improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.